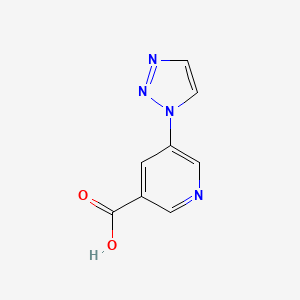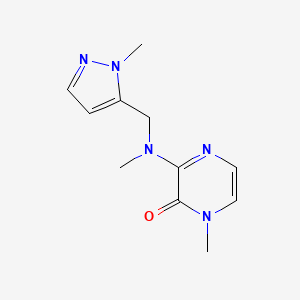![molecular formula C14H19N3O2 B2468292 N-[6-(1-Methylpiperidin-4-yl)oxypyridin-3-yl]prop-2-enamide CAS No. 2308318-18-3](/img/structure/B2468292.png)
N-[6-(1-Methylpiperidin-4-yl)oxypyridin-3-yl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[6-(1-Methylpiperidin-4-yl)oxypyridin-3-yl]prop-2-enamide, also known as JNJ-39729209, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyridine derivatives and has been found to exhibit various biological activities.
Mechanism of Action
The mechanism of action of N-[6-(1-Methylpiperidin-4-yl)oxypyridin-3-yl]prop-2-enamide involves the inhibition of PI3K signaling pathway, which is known to play a crucial role in the development and progression of various diseases, including cancer, inflammation, and autoimmune disorders. This compound selectively targets the PI3K isoforms and inhibits their activity, leading to the suppression of downstream signaling pathways, such as AKT and mTOR.
Biochemical and Physiological Effects:
N-[6-(1-Methylpiperidin-4-yl)oxypyridin-3-yl]prop-2-enamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and suppress inflammation. Moreover, this compound has been found to enhance the efficacy of chemotherapy and radiotherapy in cancer cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-[6-(1-Methylpiperidin-4-yl)oxypyridin-3-yl]prop-2-enamide is its high selectivity and potency against PI3K isoforms. This makes it an ideal candidate for the development of targeted therapies for various diseases. However, one of the limitations of this compound is its poor solubility, which can affect its bioavailability and efficacy.
Future Directions
There are various future directions for the research and development of N-[6-(1-Methylpiperidin-4-yl)oxypyridin-3-yl]prop-2-enamide. One of the potential applications of this compound is in the treatment of cancer, where it can be used as a monotherapy or in combination with other chemotherapeutic agents. Moreover, this compound has also shown potential in the treatment of autoimmune disorders and inflammatory diseases. Further studies are needed to explore the full therapeutic potential of this compound and to optimize its pharmacokinetic properties.
Synthesis Methods
The synthesis of N-[6-(1-Methylpiperidin-4-yl)oxypyridin-3-yl]prop-2-enamide involves the reaction of 3-chloro-4-fluoropyridine with 1-methyl-4-piperidone to produce 3-(1-methylpiperidin-4-yl)pyridine-4-carbaldehyde. This intermediate is then reacted with prop-2-enamide in the presence of a catalyst to yield the final product.
Scientific Research Applications
N-[6-(1-Methylpiperidin-4-yl)oxypyridin-3-yl]prop-2-enamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit potent inhibitory activity against various kinases, including PI3Kα, PI3Kβ, and PI3Kδ, which are involved in the regulation of cell growth and survival.
properties
IUPAC Name |
N-[6-(1-methylpiperidin-4-yl)oxypyridin-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-3-13(18)16-11-4-5-14(15-10-11)19-12-6-8-17(2)9-7-12/h3-5,10,12H,1,6-9H2,2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXYZQULDMWHHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=NC=C(C=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[6-(1-Methylpiperidin-4-yl)oxypyridin-3-yl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-chlorophenyl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2468210.png)
![1-(4-Butoxyphenyl)-3-[2-(3-oxopiperazin-1-yl)phenyl]urea](/img/structure/B2468211.png)
![2-[2-(Morpholin-4-yl)-4-phenyl-1,3-thiazol-5-yl]acetic acid hydrobromide](/img/structure/B2468212.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-chlorobenzamide hydrochloride](/img/structure/B2468216.png)
![methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-(4-fluorophenyl)thiophene-2-carboxylate](/img/structure/B2468218.png)
![[2-(2,6-Dimethylphenoxy)ethyl]methylamine hydrochloride](/img/no-structure.png)
![1-[3-(3,4-Dimethoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2468220.png)
![3,4-dimethyl-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2468221.png)


![ethyl 2-(9-(2,4-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2468229.png)
![1-(2,3-Dichlorobenzoyl)-4-[[5-fluoro-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridin-2-yl]methyl]piperidine-4-carboxylic acid](/img/structure/B2468232.png)